Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone

Physicochemical profiling Drug-likeness Medicinal chemistry

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1082928-77-5, MW 249.26, C₁₃H₁₅NO₄) is a synthetic amide that couples a 1,3-benzodioxole (methylenedioxybenzene) carbonyl moiety with a 4-hydroxypiperidine ring. It belongs to the broader class of benzodioxole-piperidine amides, several of which have been explored as CNS-modulating agents or synthetic intermediates in medicinal chemistry programs.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1082928-77-5
Cat. No. B3080378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone
CAS1082928-77-5
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C(=O)C2=CC3=C(C=C2)OCO3
InChIInChI=1S/C13H15NO4/c15-10-3-5-14(6-4-10)13(16)9-1-2-11-12(7-9)18-8-17-11/h1-2,7,10,15H,3-6,8H2
InChIKeyZSBYYFSRKALBIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1082928-77-5): Structural Identity and Core Physicochemical Baseline


Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1082928-77-5, MW 249.26, C₁₃H₁₅NO₄) is a synthetic amide that couples a 1,3-benzodioxole (methylenedioxybenzene) carbonyl moiety with a 4-hydroxypiperidine ring . It belongs to the broader class of benzodioxole-piperidine amides, several of which have been explored as CNS-modulating agents or synthetic intermediates in medicinal chemistry programs [1]. The compound is commercially available at 95–98% purity with batch-specific QC (NMR, HPLC, GC) from multiple vendors, positioning it as a procurement-ready research intermediate or fragment-like screening compound .

Why Generic Substitution of Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1082928-77-5) Is Not Straightforward


Close structural analogs such as 1-BCP (benzo[d][1,3]dioxol-5-yl(piperidin-1-yl)methanone, CAS 34023-62-6) differ only by the absence of the 4-hydroxyl group, yet this single change produces a compound with zero hydrogen bond donor capacity, lower polarity, and documented AMPA receptor pharmacology . Conversely, the target compound's 4-hydroxyl group introduces H-bond donor functionality, a higher topological polar surface area (TPSA ~59 Ų vs. 1-BCP), and a reactive handle for further derivatisation—all of which alter solubility, permeability, metabolic stability, and downstream synthetic utility . Substituting with the 4-amino analog (CAS 1353980-73-0) or the benzodioxin analog (CAS 1154969-99-9) introduces a basic amine or a saturated dioxin ring, respectively, fundamentally changing the compound's electronic profile, salt-forming potential, and compatibility with subsequent reaction steps [1]. These differences mean that in-class compounds cannot be interchanged without re-optimising reaction conditions or re-evaluating structure-activity relationships.

Product-Specific Quantitative Differentiation Evidence for Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1082928-77-5)


Hydrogen Bond Donor Capacity: Target Compound vs. 1-BCP (Des-Hydroxy Analog)

The target compound possesses one hydrogen bond donor (the 4-OH group) and five hydrogen bond acceptors, whereas 1-BCP (CAS 34023-62-6) has zero H-bond donors and four acceptors [1]. This difference directly affects computed drug-likeness parameters: the target compound has a TPSA of 59 Ų and XlogP of 1.1, compared with 1-BCP which lacks a hydroxyl contributor to TPSA and has a higher predicted logP . The additional H-bond donor capacity can improve aqueous solubility and modulate blood-brain barrier penetration in CNS-targeted programs.

Physicochemical profiling Drug-likeness Medicinal chemistry

Bulk Physicochemical Property Comparison: Density, Boiling Point, and Flash Point vs. 1-BCP

Predicted physicochemical data show the target compound has a higher density (1.4 ± 0.1 g/cm³), boiling point (463.4 ± 45.0 °C at 760 mmHg), and flash point (234.1 ± 28.7 °C) compared with 1-BCP (density 1.256 ± 0.06 g/cm³, boiling point 406.9 ± 34.0 °C, flash point 199.9 °C) . These differences, while computationally derived, are consistent with the addition of the polar hydroxyl group increasing intermolecular hydrogen bonding and thus raising the energy required for phase transitions.

Process chemistry Scale-up safety Purification

Derivatisation Handle: 4-Hydroxyl Group Enables Synthetic Diversification Not Possible with 1-BCP

The secondary alcohol at the piperidine 4-position of the target compound serves as a nucleophilic handle for etherification (Williamson), esterification (acid chloride/anhydride), carbamate formation, and oxidation to the corresponding ketone . In contrast, 1-BCP lacks this functional group entirely, meaning any derivatisation must occur via electrophilic substitution on the benzodioxole ring or N-alkylation of the piperidine nitrogen—pathways that are less orthogonal and may compromise the integrity of the amide linkage . The 4-amino analog (CAS 1353980-73-0) offers alternative reactivity (amine rather than alcohol), but with a higher molecular weight (284.74 as HCl salt) and different salt-forming properties [1].

Synthetic chemistry Library synthesis Structure-activity relationship

Benzodioxole vs. Benzodioxin Core: Electronic and Metabolic Differentiation

The target compound contains a 1,3-benzodioxole (methylenedioxy) aromatic system, whereas the closest benzodioxin analog (2,3-dihydrobenzo[b][1,4]dioxin-5-yl)(4-hydroxypiperidin-1-yl)methanone, CAS 1154969-99-9) incorporates a 1,4-benzodioxan (ethylenedioxy) ring . The methylenedioxy group is electron-withdrawing via inductive effects and is a known metabolic liability due to CYP450-mediated methylene oxidation, potentially forming catechol metabolites [1]. The ethylenedioxy analog, by contrast, has a saturated ethylene bridge that alters ring electronics, conformational flexibility, and metabolic soft spots. The target compound's MW (249.26) is also markedly lower than the benzodioxin analog (263.29), offering a 14 Da advantage for fragment-based screening .

Metabolic stability Electronic effects CYP inhibition

Commercial Purity and Batch QC Availability vs. Research-Grade Analogs

The target compound is available from Bidepharm at 95% standard purity with batch-specific QC documentation including NMR, HPLC, and GC . MolCore supplies it at 98% purity under ISO certification . This multi-vendor availability with documented purity and spectroscopic characterisation contrasts with more esoteric analogs (e.g., the 4-amino analog or benzodioxin variant) which may have limited supplier options and less rigorous public QC data. For reproducibility in academic or industrial research settings, documented batch purity is a procurement prerequisite.

Procurement Quality control Reproducibility

Rotatable Bond Count and Conformational Flexibility vs. Bis-Benzodioxole MAGL Inhibitors

The target compound has only 2 rotatable bonds (the amide C–N bond and the piperidine C–OH bond), placing it in favourable fragment-like chemical space (rotatable bonds ≤ 3) . In contrast, higher molecular weight benzodioxole-piperidine molecules such as JZL184 (CAS 1101854-58-3, 7 rotatable bonds, MW 520.5) and JJKK-048 (MW ~490) are larger, more flexible drug-like molecules with known MAGL inhibitory activity [1]. The target compound's low rotatable bond count may confer higher ligand efficiency and lower entropic penalty upon target binding, although direct binding data for the target compound are absent from the public domain.

Ligand efficiency Fragment-based screening Conformational entropy

Evidence-Backed Research and Industrial Application Scenarios for Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone (CAS 1082928-77-5)


Fragment-Based Drug Discovery (FBDD) Library Member with Orthogonal Derivatisation Handle

With a molecular weight of 249.26 Da, only 2 rotatable bonds, and a TPSA of 59 Ų, this compound falls within established fragment-like chemical space (MW < 300, rotatable bonds ≤ 3, TPSA < 90 Ų) . The 4-hydroxyl group provides an orthogonal derivatisation vector for fragment growing or linking strategies, while the benzodioxole amide core offers a rigid, aromatic scaffold with potential for π-stacking interactions. Procurement of this fragment from vendors providing NMR/HPLC/GC QC documentation ensures identity and purity suitable for biophysical screening (SPR, DSF, NMR) .

Synthetic Intermediate for CNS-Focused Benzodioxole-Piperidine Library Synthesis

The compound serves as a versatile intermediate for the synthesis of benzodioxole-piperidine derivatives, a scaffold present in CNS-active agents such as 1-BCP (AMPA potentiator) and MAGL inhibitors (JZL184, JJKK-048) . The 4-OH group can be selectively functionalised (etherification, esterification, carbamation) without affecting the amide linkage, enabling parallel library synthesis. Its benzodioxole core is chemically distinct from the benzodioxin analog (CAS 1154969-99-9), offering a different metabolic and electronic profile for SAR exploration .

Control Compound or Comparator in Benzodioxole SAR Studies (H-Bond Donor vs. Non-Donor)

The target compound's defining structural feature relative to 1-BCP is the 4-hydroxyl group, which introduces one H-bond donor and increases TPSA by approximately 20 Ų . In any SAR campaign exploring the role of piperidine substitution on target affinity, selectivity, or ADME properties, this compound can serve as the 'hydroxyl-present' comparator to 1-BCP (hydroxyl-absent), enabling direct attribution of pharmacological differences to H-bond donor capacity at the piperidine 4-position. The two compounds are otherwise identical in their benzodioxole amide core .

Physicochemical Reference Standard for Method Development (HPLC, LC-MS)

The compound's well-defined physicochemical properties—XlogP of 1.1, TPSA of 59 Ų, MW 249.26, and UV-active benzodioxole chromophore—make it suitable as a reference standard for HPLC method development and LC-MS calibration in research programs studying benzodioxole-containing compounds . Its intermediate lipophilicity (XlogP ~1.1) fills a gap between highly polar fragments (XlogP < 0) and lipophilic drug-like molecules (XlogP > 3), providing a useful retention time marker for gradient method optimisation .

Quote Request

Request a Quote for Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.